molecular formula C7H5N3O2 B571760 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1234616-39-7

3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B571760
CAS No.: 1234616-39-7
M. Wt: 163.136
InChI Key: RMQNAJSTWKWBBU-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is a chemical compound with the molecular weight of 177.16 . It is a solid substance stored at refrigerator temperatures . The IUPAC name for this compound is 2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a topic of interest in recent years. The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, have been developed in the past decade . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13) . The Canonical SMILES for this compound is C1=CN=C2C(=C1C(=O)O)NC=N2 .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.13 g/mol . Its XLogP3-AA is 0.3, it has 2 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count .

Scientific Research Applications

  • Functionalization Reactions : A study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with 2,3-diaminopyridine. A product formed in this process was the 3H-imidazo[4,5-b] pyridine derivative, showcasing the versatility of these compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

  • Stable N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been found to provide a stable platform for generating new types of N-heterocyclic carbenes, indicating their potential in organometallic chemistry (Alcarazo et al., 2005).

  • Synthesis Methods : There are innovative approaches for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids, demonstrating the compound's relevance in pharmaceutical and synthetic chemistry (Tverdiy et al., 2016).

  • Antimicrobial Agents : Certain imidazo[4,5-c]pyridine derivatives have shown promising antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Jose et al., 2014).

  • Anticancer and Anti-inflammatory Properties : Derivatives of 3H-imidazo[4,5-b]pyridine have been evaluated for their potential as anticancer and anti-inflammatory agents, revealing moderate cytotoxic activity against certain cancer cell lines (Kirwen et al., 2016).

  • Novel Antimicrobial and Anticancer Activity : New derivatives of imidazo[4,5-b]pyridine-2(3H)-one have been synthesized and shown to possess antimicrobial and anticancer activities (Banda et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is hindered, leading to changes in the transcription of various genes involved in immune and inflammatory responses .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 by this compound affects the NF-kappaB signaling pathway . This pathway plays a critical role in regulating the immune response to infection and in inflammatory processes. By inhibiting this pathway, the compound can potentially modulate these processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 17716 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of the NF-kappaB signaling pathway by this compound can lead to a decrease in the transcription of genes involved in immune and inflammatory responses

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to higher temperatures

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Imidazo[4,5-c]pyridines have been found to have a broad spectrum of biological activity profiles, and they have been used in the development of various drugs . The ecological impact of the methods and the mechanistic aspects of these compounds are areas of ongoing research .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNAJSTWKWBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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